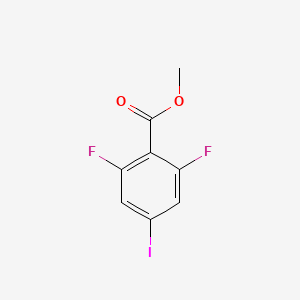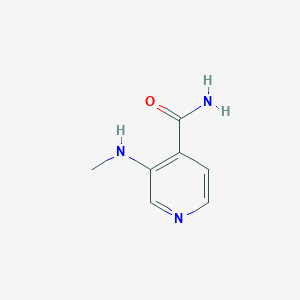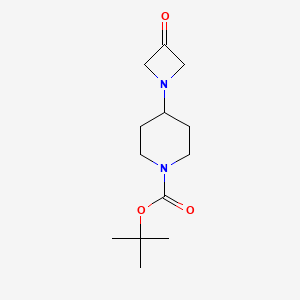
Methyl 2,6-difluoro-4-iodobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,6-difluoro-4-iodobenzoate is an organic compound with the molecular formula C8H5F2IO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by an iodine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,6-difluoro-4-iodobenzoate typically involves the iodination of methyl 2,6-difluorobenzoate. One common method is the Sandmeyer reaction, where the diazonium salt of 2,6-difluoroaniline is treated with potassium iodide to introduce the iodine atom at the para position. The reaction conditions often involve the use of a copper catalyst and an acidic medium to facilitate the formation of the diazonium salt and its subsequent reaction with iodide ions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that can be scaled up efficiently. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,6-difluoro-4-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The aryl-iodide functionality allows for coupling reactions such as the Suzuki-Miyaura coupling, where the compound can be coupled with boronic acids to form biaryl compounds.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents for the reduction of the iodine atom.
Major Products Formed
Substitution: Products include azides, thiocyanates, and other substituted benzoates.
Coupling: Biaryl compounds are the major products of coupling reactions.
Reduction: The major product is methyl 2,6-difluorobenzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 2,6-difluoro-4-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of methyl 2,6-difluoro-4-iodobenzoate depends on its specific application. In general, the presence of fluorine atoms can enhance the compound’s stability and lipophilicity, which can affect its interaction with biological targets. The iodine atom can serve as a site for further functionalization, allowing the compound to be modified for specific applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2,6-difluoro-3-iodobenzoate
- Methyl 2-fluoro-4-iodobenzoate
Uniqueness
Methyl 2,6-difluoro-4-iodobenzoate is unique due to the specific positioning of the fluorine and iodine atoms, which can influence its reactivity and interactions with other molecules. The presence of two fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable building block in the synthesis of pharmaceuticals and other bioactive compounds.
Eigenschaften
Molekularformel |
C8H5F2IO2 |
|---|---|
Molekulargewicht |
298.02 g/mol |
IUPAC-Name |
methyl 2,6-difluoro-4-iodobenzoate |
InChI |
InChI=1S/C8H5F2IO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,1H3 |
InChI-Schlüssel |
PMSROWPSVKEDQY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(C=C1F)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Ethyl-5-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-d]azepin-2-amine](/img/structure/B15247632.png)
![2,2,2-Trifluoro-1-imidazo[1,2-a]pyrimidin-3-ylethanone](/img/structure/B15247640.png)
![6-Chloro-2h-pyrazino[2,3-b][1,4]thiazin-3(4h)-one](/img/structure/B15247644.png)

![7-(Trifluoromethyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B15247661.png)






![2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine hydrochloride](/img/structure/B15247705.png)
![5,6-Dihydroimidazo[2,1-b]thiazol-3-amine](/img/structure/B15247717.png)

